molecular formula C12H12N4O2S B6974900 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole

5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B6974900
M. Wt: 276.32 g/mol
InChI Key: YXVIKNRFJCBFFE-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole is a complex heterocyclic compound that incorporates thiazole, oxazole, and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an intermediate ester compound. This intermediate is then subjected to further reactions to form the final product .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole apart is its unique combination of thiazole, oxazole, and oxadiazole rings, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-6-11(13-5-17-6)12-15-10(18-16-12)4-9-7(2)19-8(3)14-9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVIKNRFJCBFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C2=NOC(=N2)CC3=C(SC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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